1,3-Benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
1,3-Benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound with a molecular formula of C20H21N3O5. This compound is notable for its unique structure, which includes a benzodioxole ring, a nitrophenyl group, and a piperazine moiety. It is often used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzodioxole and nitrophenyl intermediates. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to produce the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1,3-Benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound’s structure allows it to bind to and modulate the activity of various proteins and enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-(4-nitrophenyl)-1-piperazinyl)-1-propanone
- 2-(4-(Benzo[d]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine
Uniqueness
1,3-Benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring and nitrophenyl group contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-18(13-1-6-16-17(11-13)26-12-25-16)20-9-7-19(8-10-20)14-2-4-15(5-3-14)21(23)24/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAADSYODXCXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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